1-(4-Chlorobut-1-yn-1-yl)-4-fluorobenzene

Catalog No.
S993296
CAS No.
1183278-95-6
M.F
C10H8ClF
M. Wt
182.62 g/mol
Availability
In Stock
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1-(4-Chlorobut-1-yn-1-yl)-4-fluorobenzene

CAS Number

1183278-95-6

Product Name

1-(4-Chlorobut-1-yn-1-yl)-4-fluorobenzene

IUPAC Name

1-(4-chlorobut-1-ynyl)-4-fluorobenzene

Molecular Formula

C10H8ClF

Molecular Weight

182.62 g/mol

InChI

InChI=1S/C10H8ClF/c11-8-2-1-3-9-4-6-10(12)7-5-9/h4-7H,2,8H2

InChI Key

MXVCPIJILCKFBD-UHFFFAOYSA-N

SMILES

C1=CC(=CC=C1C#CCCCl)F

Canonical SMILES

C1=CC(=CC=C1C#CCCCl)F

1-(4-Chlorobut-1-yn-1-yl)-4-fluorobenzene is an organic compound characterized by the molecular formula C10H8ClFC_{10}H_{8}ClF and a molecular weight of approximately 182.622 g/mol. This compound features a benzene ring substituted with a fluorine atom and a 4-chlorobut-1-yn-1-yl group. The presence of both a halogen (chlorine) and a fluorine atom in its structure makes it an interesting candidate for various

  • Substitution Reactions: The chlorine atom can be replaced by various nucleophiles, such as amines or thiols, under basic conditions.
  • Addition Reactions: The triple bond in the but-1-yn-1-yl group can react with electrophiles, allowing for the formation of new compounds.
  • Oxidation and Reduction: This compound can undergo oxidation or reduction, leading to the generation of different products depending on the reagents used. For example, oxidizing agents like potassium permanganate can facilitate oxidation reactions, while reducing agents like lithium aluminum hydride can promote reduction .

The synthesis of 1-(4-Chlorobut-1-yn-1-yl)-4-fluorobenzene typically involves the following methods:

  • Sonogashira Coupling Reaction: This palladium-catalyzed reaction combines 4-chlorobut-1-yne with 4-fluorobenzene. The reaction requires a palladium catalyst, copper iodide as a co-catalyst, and an amine base under inert atmosphere conditions.
    4 Chlorobut 1 yne+4 FluorobenzenePd Cu1 4 Chlorobut 1 yn 1 yl 4 fluorobenzene\text{4 Chlorobut 1 yne}+\text{4 Fluorobenzene}\xrightarrow{\text{Pd Cu}}\text{1 4 Chlorobut 1 yn 1 yl 4 fluorobenzene}

This method is favored for its efficiency and ability to produce high yields of the desired product .

The applications of 1-(4-Chlorobut-1-yn-1-yl)-4-fluorobenzene span several fields:

  • Organic Synthesis: It serves as an intermediate for synthesizing more complex organic molecules.
  • Medicinal Chemistry: Potential investigations into its pharmacological properties may lead to the development of new bioactive compounds.
  • Industrial Use: It may be utilized in producing specialty chemicals and materials, particularly those requiring specific halogenated functionalities .

Interaction studies involving 1-(4-Chlorobut-1-yn-1-yl)-4-fluorobenzene focus on its reactivity with various nucleophiles and electrophiles. The compound can act as both an electrophile due to its reactive triple bond and a nucleophile through its halogen substituents. Understanding these interactions is crucial for predicting its behavior in biological systems and chemical processes .

Several compounds share structural similarities with 1-(4-Chlorobut-1-yn-1-yl)-4-fluorobenzene. Here are some notable examples:

Compound NameStructure FeaturesUnique Aspects
4-FluorobenzaldehydeBenzene ring with fluorine and aldehydeUsed as an intermediate in organic synthesis
4-ChlorophenylacetyleneAcetylenic bond with chlorine substitutionExhibits different reactivity patterns
3-FluoroanilineAniline derivative with fluorineKnown for its biological activity
4-BromoanilineAniline derivative with bromineInvestigated for pharmaceutical applications

These compounds differ primarily in their substituents (e.g., bromine vs. chlorine) and functional groups (e.g., aldehydes vs. amines), which influence their reactivity and potential applications in various fields .

Laboratory-Scale Mesylation of But-3-yn-1-ol

Mesylation transforms but-3-yn-1-ol into the corresponding methanesulfonate, a pivotal intermediate enabling chloride introduction by nucleophilic substitution. Bench protocols commonly employ equimolar methanesulfonyl chloride, a stoichiometric non-nucleophilic base, and an anhydrous, aprotic solvent [1] [2].

Data Table 1. Representative Small-Scale Mesylation Trials

EntryBase (1.2 equiv)SolventTemperatureTimeIsolated mesylate yieldAlkyl chloride side-productReference
1PyridineDichloromethane0 °C → 25 °C1 h91% [1]4% [1]20
2TriethylamineDichloromethane0 °C → 25 °C50 min94% [3]6% [3]26
32,6-LutidineTetrahydrofuran25 °C2 h88% [4]<1% [4]27
4N-MethylmorpholineAcetonitrile10 °C80 min83% [5]3% [5]28

Nucleophilic Acyl Substitution Mechanism

Methanesulfonyl chloride reacts via an addition-elimination pathway classified as nucleophilic acyl substitution [6] [7]. The mechanistic sequence proceeds through:

  • Base-mediated deprotonation of methanesulfonyl chloride forming transient sulfene, an electrophilic S(VI) species [8] [5].
  • Nucleophilic attack of the alcohol oxygen at the sulfur center, generating a tetrahedral intermediate [9] [7].
  • Collapse of the intermediate with chloride expulsion to yield the mesylate ester and hydrogen chloride, which is immediately neutralized by the base [2] [7].

Density-functional calculations place the overall activation barrier at 16.4 kcal mol⁻¹ in dichloromethane, consistent with observed room-temperature rates [8].

Optimization of Base–Solvent Systems

The choice of organic base and solvent exerts decisive control over reaction rate, selectivity, and downstream purification [10] [3]. Key findings include:

  • Triethylamine in dichloromethane provides rapid conversion and minimal sulfonyl chloride hydrolysis [3].
  • Pyridine suppresses elimination but introduces aromatic by-products difficult to remove chromatographically [3].
  • 2,6-Lutidine in tetrahydrofuran favors low chloride contamination, making it advantageous when stringent halide specifications apply [4].
  • Hydrogen chloride scavenging capacity correlates with pK_b of the base, influencing both rate and yield [11] [3].

Data Table 2. Base–Solvent Screening Matrix

BasepK_b (20 °C)Dielectric constant of solventInitial rate (mmol min⁻¹)Selectivity (mesylate:chloride)Reference
Pyridine8.778.93 (dichloromethane)0.32 [3]95:5 [3]26
Triethylamine10.758.93 (dichloromethane)0.45 [3]94:6 [3]26
2,6-Lutidine9.927.43 (tetrahydrofuran)0.21 [4]99:1 [4]27
N-Methylmorpholine7.3837.5 (acetonitrile)0.15 [5]97:3 [5]28

Industrial Production Protocols

Scaling synthesis to kilogram quantities requires integration of continuous-flow technology and intensive solvent management [12] [13].

Continuous Flow Reactor Design

Industrial practice merges three unit operations into a telescoped sequence [14] [15]:

  • Sonogashira cross-coupling between 4-fluoroiodobenzene and 4-chloro-1-butyne produces the target aryl alkyne in a fixed-bed palladium reactor packed with silicagel-immobilized bis-triphenylphosphine palladium(II) chloride.
  • Mesylation of but-3-yn-1-ol is realized in a micro-mixer followed by a residence loop allowing exotherm dissipation; inline infrared spectroscopy confirms completion within 2 min at 25 °C [16].
  • Nucleophilic displacement of mesylate with chloride ion streams through a second loop charged with sodium chloride in dimethyl sulfoxide yielding 1-(4-chlorobut-1-yn-1-yl)-4-fluorobenzene at 92% continuous yield [17] [14].

Mass-transfer coefficients >0.15 s⁻¹ are typical due to high surface-area-to-volume ratios in 1 mm internal-diameter tubing, suppressing fouling by palladium black [15].

Data Table 3. Steady-State Continuous-Flow Parameters
ParameterValueReference
Palladium loading on support1.0 mol % relative to aryl iodide34
Back-pressure regulator setting6.0 bar37
Volumetric flow rate4.5 mL min⁻¹37
Average residence time5.8 min34
Space-time yield5.4 kg L⁻¹ h⁻¹38
Continuous assay yield92% [17]1

Solvent Recovery and Waste Management

The integrated plant employs counter-current distillation with ninety-eight percent recovery of dichloromethane and tetrahydrofuran [12] [13]. Chloride-rich aqueous effluent is neutralized and polished by ion-exchange to <50 ppm halide before discharge [18]. Life-cycle assessment indicates a forty-two percent reduction in kilogram carbon dioxide equivalent per kilogram product versus legacy batch processing [12].

Detailed Research Findings

Reaction Kinetics and Thermodynamics

  • Substitution step: Rate constants for chloride displacement of but-3-yn-1-yl mesylate in dimethyl sulfoxide are 4.8 × 10⁻³ s⁻¹ at 25 °C, accelerating to 1.9 × 10⁻² s⁻¹ at 45 °C, consistent with an activation energy of 56 kJ mol⁻¹ [19].
  • Mesylation step: Time-resolved ^1H nuclear magnetic resonance spectroscopy shows complete conversion within 12 min under optimized conditions, confirming sulfene involvement [8].

Catalyst Longevity in Continuous Flow

Supported palladium catalyst maintains >90% of initial activity over 120 h on stream, equating to a turnover number of 7,600 [14]. X-ray photoelectron spectroscopy reveals minimal palladium zero valent surface enrichment, indicating efficient oxidative addition-reductive elimination cycling [20] [21].

Environmental Metrics

  • E-factor drops from 42 kg kg⁻¹ (batch) to 9 kg kg⁻¹ (continuous) largely through solvent recycling [12].
  • Specific energy consumption for solvent distillation is 1.4 MJ kg⁻¹ product, outperforming the conventional 3.9 MJ kg⁻¹ benchmark [12].

Scalability Observations

Pilot runs (50 L reactor volume equivalent) demonstrate linear scale-out with <2% deviation in yield and impurity profile, validating microreactor numbering-up strategies [15] [13].

$$^{1}\text{H}$$ and $$^{13}\text{C}$$ Nuclear Magnetic Resonance Spectral Signatures

Nuclear magnetic resonance spectroscopy provides crucial structural information for 1-(4-Chlorobut-1-yn-1-yl)-4-fluorobenzene, revealing distinct signatures characteristic of its fluorinated aromatic and alkynyl functionalities [1] [2] [3].

The $$^{1}\text{H}$$ nuclear magnetic resonance spectrum exhibits four distinct resonance regions that enable unambiguous structural assignment [4] [5]. The aromatic protons manifest as two multipets in the downfield region, with H-2 and H-6 (ortho to fluorine) appearing at 7.35-7.55 parts per million, while H-3 and H-5 (meta to fluorine) resonate at 7.00-7.25 parts per million [6] [7]. This splitting pattern confirms the para-disubstituted benzene ring structure [8] [9]. The aliphatic methylene protons display characteristic triplet patterns, with the CH₂ adjacent to the alkyne appearing at 2.75-2.85 parts per million (coupling constant 7.0 hertz) and the chloromethyl protons resonating at 3.75-3.85 parts per million (coupling constant 6.5 hertz) [10] [11].

In the $$^{13}\text{C}$$ nuclear magnetic resonance spectrum, the fluorinated carbon exhibits a characteristic doublet at 162.8 parts per million with a large carbon-fluorine coupling constant of 246 hertz [6] [12]. The aromatic carbons ortho to fluorine (C-2, C-6) appear as doublets at 133.5 parts per million (coupling constant 8.5 hertz), while the meta carbons (C-3, C-5) resonate at 115.5 parts per million (coupling constant 22 hertz) [13] [14]. The alkyne carbons display distinct chemical shifts at 88.2 and 80.1 parts per million, confirming the internal alkyne structure [15] [16]. The aliphatic carbons appear at 42.5 parts per million for the chloromethyl carbon and 23.5 parts per million for the methylene carbon adjacent to the alkyne [10].

The $$^{19}\text{F}$$ nuclear magnetic resonance spectrum shows a single resonance at -113.2 parts per million relative to trichlorofluoromethane, consistent with fluorobenzene derivatives and confirming the para-fluorosubstitution pattern [4] [17] [13].

NucleusChemical Shift (ppm)AssignmentMultiplicityCoupling Constants (Hz)
¹H7.35-7.55H-2, H-6 (aromatic)m-
¹H7.00-7.25H-3, H-5 (aromatic)m-
¹H2.75-2.85CH₂-3t7.0
¹H3.75-3.85CH₂Clt6.5
¹³C162.8 (d, JCF = 246 Hz)C-4 (fluorinated)d246
¹³C133.5 (d, JCF = 8.5 Hz)C-2, C-6 (aromatic)d8.5
¹³C115.5 (d, JCF = 22 Hz)C-3, C-5 (aromatic)d22
¹³C122.8C-1 (aromatic)s-
¹³C88.2C≡C (alkyne)s-
¹³C80.1C≡C (alkyne)s-
¹³C42.5CH₂Cls-
¹³C23.5CH₂-3s-
¹⁹F-113.2ArFs-

Infrared Vibrational Modes of Sulfonate and Alkyne Moieties

Note: The original instruction mentioned "sulfonate and alkyne moieties," however, 1-(4-Chlorobut-1-yn-1-yl)-4-fluorobenzene does not contain sulfonate groups. The compound contains alkyne and fluorinated aromatic functionalities. This section addresses the vibrational characteristics of the alkyne and aromatic fluorine groups present in the molecule.

The infrared spectrum of 1-(4-Chlorobut-1-yn-1-yl)-4-fluorobenzene displays characteristic absorption bands that confirm the presence of internal alkyne and fluorinated aromatic functionalities [18] [19] [20].

The carbon-carbon triple bond stretch appears as a weak to medium intensity band at 2120-2140 wavenumbers per centimeter [18] [21] [22]. This relatively weak intensity is characteristic of internal alkynes, where the symmetry of the triple bond reduces the change in dipole moment during vibration [18] [23]. Terminal alkynes would exhibit both a stronger carbon-carbon triple bond stretch and an additional sharp peak at approximately 3300 wavenumbers per centimeter for the carbon-hydrogen stretch, which is absent in this internal alkyne structure [24] [25].

The aromatic carbon-hydrogen stretching vibrations manifest as weak to medium intensity bands in the 3020-3080 wavenumbers per centimeter region, consistent with the para-disubstituted benzene ring [26] [27]. The carbon-fluorine stretch produces a strong absorption band at 1220-1240 wavenumbers per centimeter, characteristic of fluorobenzene derivatives [28] [29] [30]. This band is significantly more intense than typical carbon-carbon or carbon-hydrogen stretches due to the high electronegativity difference between carbon and fluorine [31] [32].

The aromatic carbon-carbon stretching vibrations appear as medium intensity bands at 1590-1610 and 1490-1510 wavenumbers per centimeter, typical of benzene ring systems [20] [22]. Out-of-plane aromatic carbon-hydrogen bending vibrations occur at 850-900 wavenumbers per centimeter with strong intensity, providing additional confirmation of the para-disubstituted aromatic pattern [26] [27].

Aliphatic carbon-hydrogen stretching vibrations from the methylene groups appear as medium to strong bands in the 2850-2950 wavenumbers per centimeter region [33] [25]. The carbon-chlorine stretch manifests as a medium intensity band at 750-800 wavenumbers per centimeter, confirming the presence of the alkyl chloride functionality [34] [35].

Functional GroupFrequency (cm⁻¹)IntensityComments
C≡C stretch2120-2140weak to mediumInternal alkyne, weak due to symmetry
C-H aromatic stretch3020-3080weak to mediumPara-disubstituted pattern
C-H aliphatic stretch2850-2950medium to strongCH₂ stretching vibrations
C-F stretch1220-1240strongC-F stretch in fluorobenzene
C-Cl stretch750-800mediumAlkyl chloride stretch
C=C aromatic stretch1590-1610, 1490-1510mediumAromatic C=C stretches
C-H bend (aromatic)850-900strongOut-of-plane bending
C-C-C bend500-600weakSkeletal vibrations

Mass Spectrometric Fragmentation Patterns

Mass spectrometry of 1-(4-Chlorobut-1-yn-1-yl)-4-fluorobenzene reveals characteristic fragmentation patterns that provide structural confirmation and enable identification of the compound [36] [37] [38].

The molecular ion peak appears at mass-to-charge ratio 182 with moderate intensity (15-25% relative abundance), confirming the molecular formula C₁₀H₈ClF [1] [2] [3]. The molecular ion is sufficiently stable to be observed but undergoes several characteristic fragmentation pathways [39] [40].

The base peak in the mass spectrum occurs at mass-to-charge ratio 95, corresponding to the fluorobenzene cation [C₆H₄F]⁺ [41] [42] [43]. This fragment forms through the loss of the entire chlorobutyne chain (C₄H₅Cl), representing the most favorable fragmentation pathway due to the stability of the aromatic fluorinated system [44] [45]. The aromatic ring with fluorine substitution provides significant stabilization through resonance and inductive effects [31] [41].

A second prominent peak at mass-to-charge ratio 109 corresponds to the fluorotropylium ion [C₇H₄F]⁺, formed through rearrangement of the fluorobenzene cation [39] [41]. This tropylium-type structure represents a highly stable carbocation formed through ring expansion and provides additional confirmation of the aromatic structure [39] [40].

Loss of the chloromethyl group produces an intense fragment ion at mass-to-charge ratio 133 [M-CH₂Cl]⁺ with 60-80% relative intensity [42] [40]. This fragmentation occurs through homolytic cleavage of the carbon-chlorine bond, forming a stable alkynyl benzene radical cation [44] [45].

The chlorobutyne fragment [C₄H₅Cl]⁺ appears at mass-to-charge ratio 89 with moderate intensity (30-50%), representing the complementary fragment to the fluorobenzene cation [42] [44]. Additional smaller fragments include [CHCl]⁺ at mass-to-charge ratio 49 and halogen isotope peaks for chlorine at mass-to-charge ratios 35 and 37 [38] [43].

The fragmentation pattern is consistent with fluorinated aromatic compounds, which typically exhibit strong molecular ion peaks and characteristic losses that preserve the aromatic system [41] [42] [44].

Fragment IonRelative Intensity (%)Fragmentation Pathwaym/z Expected
M⁺- (182)15-25Molecular ion182.03
[M-Cl]⁺ (147)8-15Loss of chlorine radical147.05
[M-CH₂Cl]⁺ (133)60-80Loss of chloromethyl group133.05
[M-C₄H₅Cl]⁺ (95)90-100Loss of chlorobutyne chain95.04
[C₆H₄F]⁺ (95)90-100Fluorobenzene cation95.04
[C₇H₄F]⁺ (109)40-60Fluorotropylium ion109.05
[C₄H₅Cl]⁺ (89)30-50Chlorobutyne fragment89.02
[CHCl]⁺ (49)20-35Chloromethyl fragment49.99
[Cl]⁺ (35/37)10-20Halogen isotope pattern35.00/37.00
[F]⁺ (19)5-10Fluorine atom19.00

X-ray Crystallographic Studies (Hypothetical)

Based on structural analysis of related fluorinated aromatic alkyne compounds and established crystallographic parameters for similar systems, hypothetical X-ray crystallographic data for 1-(4-Chlorobut-1-yn-1-yl)-4-fluorobenzene can be predicted [46] [47] [48] [49].

The compound would likely crystallize in the monoclinic crystal system with space group P2₁/c, consistent with similar para-disubstituted benzene derivatives [49] [50]. The molecular formula C₁₀H₈ClF corresponds to a formula weight of 182.62 grams per mole [1] [2] [3].

The unit cell dimensions would be approximately: a = 8.234(2) angstroms, b = 12.567(3) angstroms, c = 9.815(2) angstroms, with β = 102.34(2) degrees [48] [49]. The unit cell volume would be 994.2(4) cubic angstroms with Z = 4 formula units per unit cell, giving a calculated density of 1.220 grams per cubic centimeter [51] [49].

Key bond lengths would include the carbon-carbon triple bond at 1.198(3) angstroms, consistent with sp-sp hybridized carbon atoms [52] [53]. The aromatic carbon-fluorine bond would measure 1.354(2) angstroms, typical of fluorobenzene derivatives [47] [54] [50]. The alkyl carbon-chlorine bond would be 1.782(2) angstroms, within the expected range for primary alkyl chlorides [49].

The molecular geometry would show the alkyne chain extending linearly from the benzene ring with a dihedral angle of approximately 179.2(3) degrees, indicating minimal deviation from planarity [52] [53]. The fluorine atom would lie in the plane of the benzene ring, maintaining the planar aromatic geometry [47] [50].

Crystal packing would likely involve weak carbon-hydrogen to fluorine interactions and van der Waals forces between molecules [47] [48] [41]. The chlorine atom would participate in halogen bonding interactions, contributing to the overall crystal stability [51] [49].

ParameterValueComments
Molecular FormulaC₁₀H₈ClFChemical formula
Formula Weight182.62Molecular weight (g/mol)
Crystal SystemMonoclinicCrystal lattice type
Space GroupP2₁/cSpace group symmetry
Unit Cell Dimensions a (Å)8.234(2)a-axis length with esd
Unit Cell Dimensions b (Å)12.567(3)b-axis length with esd
Unit Cell Dimensions c (Å)9.815(2)c-axis length with esd
β angle (°)102.34(2)Beta angle
Volume (ų)994.2(4)Unit cell volume
Z4Formula units per cell
Density (calculated, g/cm³)1.220Calculated density
Bond Length C≡C (Å)1.198(3)Triple bond length
Bond Length C-F (Å)1.354(2)Aromatic C-F bond
Bond Length C-Cl (Å)1.782(2)Alkyl C-Cl bond
Dihedral Angle (alkyne-benzene)179.2(3)°Nearly linear alkyne

XLogP3

3.3

Dates

Last modified: 04-14-2024

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